
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as MOR-1 agonist, is a chemical compound that has been extensively studied for its potential use in the treatment of pain. It is a highly potent and selective agonist of the mu-opioid receptor (MOR), which plays a crucial role in the regulation of pain perception, reward, and addiction.
Wirkmechanismus
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide exerts its effects by binding to and activating the MOR. This leads to the inhibition of neurotransmitter release, including the release of substance P, which is involved in the transmission of pain signals. It also activates the reward pathway, leading to feelings of pleasure and euphoria.
Biochemical and Physiological Effects
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and gastrointestinal effects. It has also been shown to have immunomodulatory effects, which may have implications for its use in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is its high potency and selectivity for the MOR, which allows for precise targeting of this receptor. However, its use in lab experiments is limited by its potential for abuse and dependence, as well as its potential for respiratory depression and other adverse effects.
Zukünftige Richtungen
There are several potential future directions for research on N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. These include the development of more selective agonists and antagonists for the MOR, the investigation of its potential use in the treatment of addiction and other neurological disorders, and the exploration of its immunomodulatory effects. Additionally, further research is needed to better understand the mechanisms underlying its analgesic effects and to identify potential strategies for minimizing its adverse effects.
Synthesemethoden
The synthesis of N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the protection of the amine group, the formation of the oxan-3-ylmethyl group, and the coupling of the piperidine and phenyl groups. The final product is obtained through deprotection and purification.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential use in the treatment of pain, addiction, and other neurological disorders. It has been shown to produce analgesic effects in animal models of acute and chronic pain, and to reduce drug-seeking behavior in models of addiction.
Eigenschaften
IUPAC Name |
N-methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-3-20(25)24-13-11-22(12-14-24,19-9-5-4-6-10-19)21(26)23(2)16-18-8-7-15-27-17-18/h3-6,9-10,18H,1,7-8,11-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWUQRIAAFHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(oxan-3-ylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

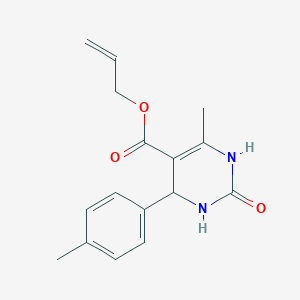
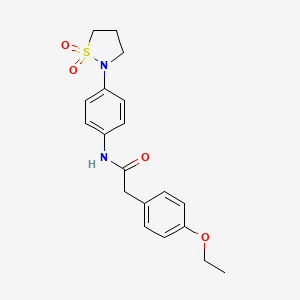
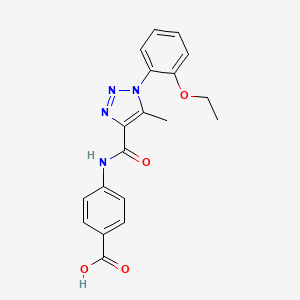
![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2438105.png)
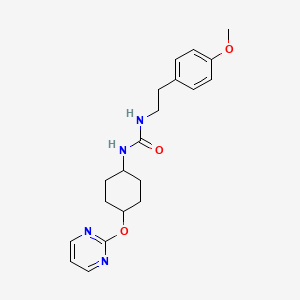
![6-(1H-pyrrol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2438109.png)
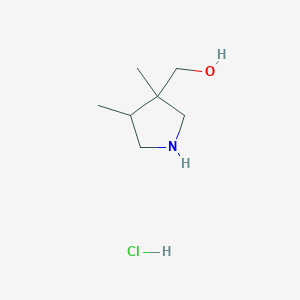
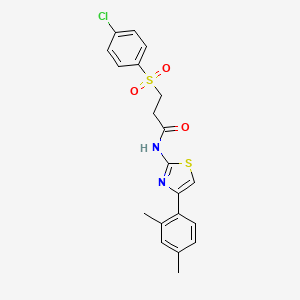
![(Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2438114.png)
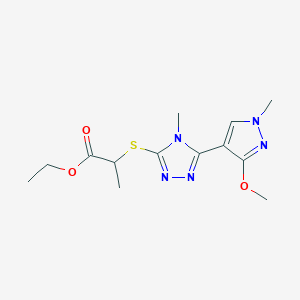
![2-Cyano-N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2438117.png)
![2-[(1-But-3-enylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2438118.png)
![N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2438120.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2438121.png)